molecular formula C9H9NO2 B1459497 N-(but-2-yn-1-yl)furan-2-carboxamide CAS No. 1333470-23-7

N-(but-2-yn-1-yl)furan-2-carboxamide

Cat. No.: B1459497
CAS No.: 1333470-23-7
M. Wt: 163.17 g/mol
InChI Key: LXDWPZVXIZDEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with silanamine, N-2-butyn-1-yl-1,1,1-trimethyl-N-(trimethylsilyl)- . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically performed at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N-(but-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furan derivatives, while substitution reactions can produce a wide range of substituted furan compounds .

Scientific Research Applications

N-(but-2-yn-1-yl)furan-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(but-2-yn-1-yl)furan-2-carboxamide include other furan derivatives such as:

Uniqueness

This compound is unique due to the presence of the but-2-yn-1-yl chain attached to the furan ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-but-2-ynylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDWPZVXIZDEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(but-2-yn-1-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(but-2-yn-1-yl)furan-2-carboxamide
Reactant of Route 3
N-(but-2-yn-1-yl)furan-2-carboxamide
Reactant of Route 4
N-(but-2-yn-1-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(but-2-yn-1-yl)furan-2-carboxamide
Reactant of Route 6
N-(but-2-yn-1-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.